6,6a,11,11a-Tetrahydro-5h-5,6,11-(methanetriyl)benzo[a]fluorene
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Overview
Description
6,6a,11,11a-Tetrahydro-5h-5,6,11-(methanetriyl)benzo[a]fluorene is a complex organic compound characterized by its unique polycyclic structure. This compound is part of the benzo[a]fluorene family, known for its diverse applications in various scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6a,11,11a-Tetrahydro-5h-5,6,11-(methanetriyl)benzo[a]fluorene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired polycyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
6,6a,11,11a-Tetrahydro-5h-5,6,11-(methanetriyl)benzo[a]fluorene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alkanes or alcohols.
Scientific Research Applications
6,6a,11,11a-Tetrahydro-5h-5,6,11-(methanetriyl)benzo[a]fluorene has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,6a,11,11a-Tetrahydro-5h-5,6,11-(methanetriyl)benzo[a]fluorene involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6,6a,11,11a-Tetrahydro-5h-5,6,11-(epimethanetriyl)benzo[a]fluorene
- 5,6,6A,11A-Tetrahydro-11H-benzo[a]carbazole
Uniqueness
6,6a,11,11a-Tetrahydro-5h-5,6,11-(methanetriyl)benzo[a]fluorene is unique due to its specific polycyclic structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in various scientific fields.
Properties
CAS No. |
13811-18-2 |
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Molecular Formula |
C18H14 |
Molecular Weight |
230.3 g/mol |
IUPAC Name |
hexacyclo[8.8.0.02,18.03,11.04,9.012,17]octadeca-4,6,8,12,14,16-hexaene |
InChI |
InChI=1S/C18H14/c1-4-8-12-9(5-1)13-14-10-6-2-3-7-11(10)15(13)18-16(12)17(14)18/h1-8,13-18H |
InChI Key |
MKSHBBWNSZNYCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C3C4C5C(C5C2=C1)C3C6=CC=CC=C46 |
Origin of Product |
United States |
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